N'-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide
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Overview
Description
N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide is a compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nitrile oxides can yield 5-substituted amino-isoxazole derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its significant biological activities . It has shown potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent . Additionally, it is used in the synthesis of various heterocyclic compounds, which are important in drug discovery and development .
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit histone deacetylase (HDAC), which plays a crucial role in epigenetic regulation, apoptosis, cell death, and cell cycle arrest in cancer cells . This inhibition leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis .
Comparison with Similar Compounds
N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide can be compared with other similar compounds, such as 1,3,4-oxadiazole derivatives . Both compounds belong to the class of heterocyclic compounds and exhibit significant biological activities. N’-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide is unique due to its specific substitution pattern and the presence of the hydroxy and methoxy groups, which impart distinct biological properties . Other similar compounds include thiadiazole, oxadiazole, and isothiazole derivatives, which also exhibit a wide range of pharmacological activities .
Properties
IUPAC Name |
N'-hydroxy-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-8-4-2-7(3-5-8)9-6-10(17-14-9)11(12)13-15/h2-5,10,15H,6H2,1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLVRKAZNXSBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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